molecular formula C9H6BrF3O B15361162 3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde

3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde

Cat. No.: B15361162
M. Wt: 267.04 g/mol
InChI Key: QDMMZECHLUMZGL-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a bromine atom, a trifluoroethyl group, and an aldehyde group. This compound is of interest in various scientific research fields due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Alkylation: The compound can be synthesized through the halogenation of benzene to introduce the bromine atom, followed by the alkylation to attach the trifluoroethyl group.

  • Vilsmeier-Haack Formylation: This method involves the formylation of the bromobenzene derivative using the Vilsmeier-Haack reagent to introduce the aldehyde group.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the desired compound.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can undergo reduction reactions to convert the aldehyde group to an alcohol.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) under basic conditions.

Major Products Formed:

  • Oxidation: 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid.

  • Reduction: 3-Bromo-5-(2,2,2-trifluoroethyl)benzyl alcohol.

  • Substitution: 3-Cyanobenzoic acid or 3-Hydroxybenzoic acid.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may involve the inhibition of certain enzymes or signaling pathways involved in inflammation. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-Bromo-5-(2,2,2-trifluoroethyl)pyridine

  • 3-Bromo-N-(2,2,2-trifluoroethyl)aniline

  • 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine

This comprehensive overview highlights the significance of 3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C9H6BrF3O

Molecular Weight

267.04 g/mol

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethyl)benzaldehyde

InChI

InChI=1S/C9H6BrF3O/c10-8-2-6(4-9(11,12)13)1-7(3-8)5-14/h1-3,5H,4H2

InChI Key

QDMMZECHLUMZGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)Br)CC(F)(F)F

Origin of Product

United States

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